molecular formula C19H17NOS2 B5329918 5-(4-methylbenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-methylbenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5329918
M. Wt: 339.5 g/mol
InChI Key: LMTUGXPFPQSTMJ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methylbenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-(4-methylbenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that this compound can interact with various cellular targets such as enzymes, receptors, and ion channels. It has been suggested that the anticancer activity of this compound may be due to its ability to induce apoptosis and inhibit angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-methylbenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic rats. It has also been shown to have insecticidal and herbicidal activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-methylbenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. It is also a versatile compound that can be modified to produce derivatives with different properties. However, one of the limitations is the lack of comprehensive studies on its toxicity and safety profile.

Future Directions

There are several future directions for research on 5-(4-methylbenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is to study its potential as a lead compound for the development of new anticancer drugs. Another direction is to investigate its potential as an insecticide and herbicide for agricultural applications. Additionally, further studies are needed to fully understand its mechanism of action and to evaluate its toxicity and safety profile.

Synthesis Methods

The synthesis of 5-(4-methylbenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been reported using different methods. One of the most common methods is the condensation reaction of 2-aminothiazole with 4-methylbenzaldehyde and 1-phenylethyl isothiocyanate in the presence of a base. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

5-(4-methylbenzylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific fields. In medicine, this compound has been tested for its anticancer, antidiabetic, and anti-inflammatory properties. In agriculture, it has been studied for its insecticidal and herbicidal activities. In materials science, it has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis.

properties

IUPAC Name

(5Z)-5-[(4-methylphenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS2/c1-13-8-10-15(11-9-13)12-17-18(21)20(19(22)23-17)14(2)16-6-4-3-5-7-16/h3-12,14H,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTUGXPFPQSTMJ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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